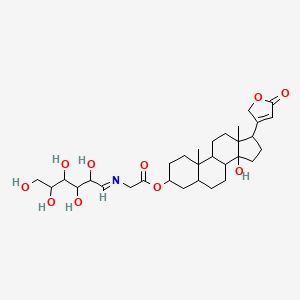
Digitoxigenin-3-beta-L-glucosylglycyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitoxigenin-3-beta-L-glucosylglycyl ester is a complex organic compound derived from digitoxigenin, a cardenolide that is the aglycone of digitoxin This compound is part of the cardiac glycosides family, known for their potent effects on the heart
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin-3-beta-L-glucosylglycyl ester typically involves the esterification of digitoxigenin with a glucosylglycyl moiety. The process begins with the extraction of digitoxigenin from natural sources such as the foxglove plant, Digitalis purpurea . The digitoxigenin is then subjected to a series of chemical reactions to introduce the glucosylglycyl group. Common reagents used in these reactions include glycosyl donors and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin-3-beta-L-glucosylglycyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ester bonds, potentially converting them into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Digitoxigenin-3-beta-L-glucosylglycyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cardiac glycosides and their derivatives.
Biology: Researchers use it to investigate the biological pathways and mechanisms of cardiac glycosides.
Medicine: The compound is explored for its potential therapeutic effects, particularly in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with the Na+/K+ ATPase enzyme . By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, making it a valuable compound for studying heart function and developing new treatments for heart diseases.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardiac glycoside with similar effects on the heart.
Digoxin: A widely used cardiac glycoside with a slightly different structure and pharmacokinetics.
Ouabain: A cardiac glycoside known for its potent inhibitory effects on Na+/K+ ATPase.
Uniqueness
Digitoxigenin-3-beta-L-glucosylglycyl ester is unique due to its specific ester linkage, which may confer distinct pharmacological properties compared to other cardiac glycosides. Its glucosylglycyl moiety could potentially enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
81072-28-8 |
|---|---|
Molecular Formula |
C31H47NO10 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate |
InChI |
InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3 |
InChI Key |
SCMYLIWDCTWJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


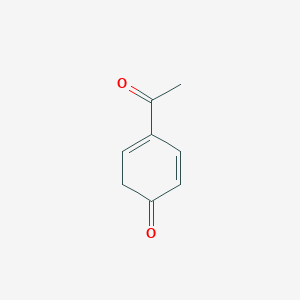
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)

![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
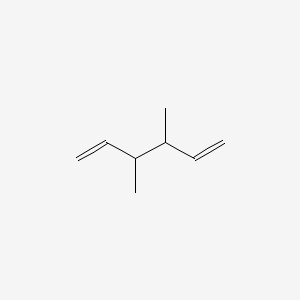
![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
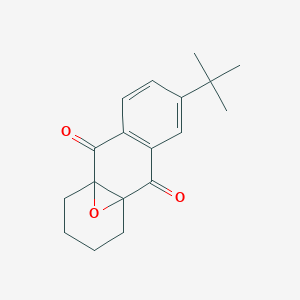

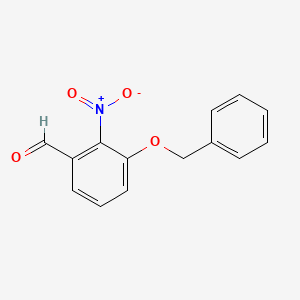
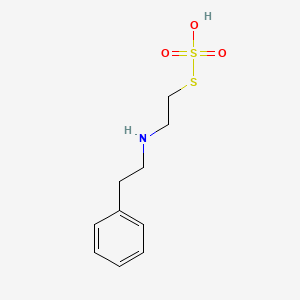
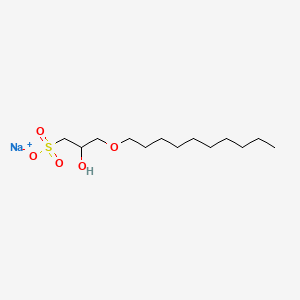
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
